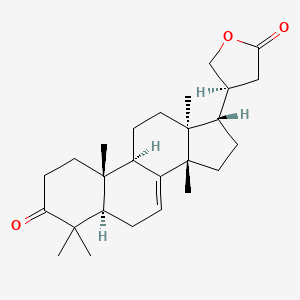
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
Descripción general
Descripción
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is a naturally occurring triterpenoid compound. It is derived from the herbs of Amoora dasyclada and has a molecular formula of C26H38O3 . This compound has been identified for its significant biological activities, including anti-inflammatory, anticancer, and antibacterial properties .
Aplicaciones Científicas De Investigación
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves the oxidation of specific triterpenoid compounds under controlled conditions to introduce the oxo group at the 3-position and the formation of the lactone ring at the 23,21-position .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as Amoora dasyclada. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of hydroxyl groups to oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different biological activities .
Mecanismo De Acción
The mechanism of action of 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to inhibit certain enzymes and receptors contributes to its biological activities .
Comparación Con Compuestos Similares
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:
- Ganolucidic acid A
- Ganoderic acid B
- Ganolucidic acid B
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
IUPAC Name |
(4S)-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3/t16-,17+,18+,20+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKLKUMHNBYPDA-APSMHXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5CC(=O)OC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone unique to Dysoxylum lenticellatum?
A2: The research states that this is the first time 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has been isolated from Dysoxylum lenticellatum []. Further research is needed to determine if it exists in other species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



